1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
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Description
1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a useful research compound. Its molecular formula is C13H18N6O and its molecular weight is 274.328. The purity is usually 95%.
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Biological Activity
1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and implications of this compound in various pharmacological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with a pyridine-substituted triazole. The reaction conditions often include solvent choices such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the formation of the urea linkage.
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing a triazole moiety have shown promising results in inhibiting the growth of human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells.
Table 1 summarizes the antiproliferative activity of related compounds:
Compound Structure | Cell Line | IC50 (µM) |
---|---|---|
1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-triazol-4-yl)methyl)urea | MCF-7 | 16.23 |
Similar Triazole Derivative | HCT116 | 12.45 |
Another Analog | A549 | 14.67 |
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been observed that derivatives can inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell growth and metabolism.
Case Study 1: In Vivo Efficacy
In a study involving a murine model with S180 tumor homografts, administration of a related compound resulted in a significant reduction in tumor volume compared to control groups. This suggests that the compound may have therapeutic potential in cancer treatment.
Case Study 2: Toxicity Assessment
Acute oral toxicity studies conducted on similar urea derivatives indicated low toxicity profiles, making them suitable candidates for further development as anticancer agents. The studies highlighted the importance of structural modifications in enhancing biological activity while minimizing adverse effects.
Properties
IUPAC Name |
1-tert-butyl-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-13(2,3)16-12(20)15-8-10-9-19(18-17-10)11-4-6-14-7-5-11/h4-7,9H,8H2,1-3H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHPSIVJVFLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.